1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-methyl-5-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)carbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-9-12(10-6-4-3-5-7-10)14(20-19-9)18-15(22)13-11(16(23)24)8-17-21(13)2/h3-8H,1-2H3,(H,23,24)(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPYDHFUYDQYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC(=O)C2=C(C=NN2C)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-4-Phenyl-1H-Pyrazol-3-Amine
The 5-methyl-4-phenyl-1H-pyrazol-3-amine subunit is typically prepared via cyclocondensation of β-keto esters with hydrazines. For example, dimethyl malonate reacts with methylhydrazine in the presence of formamide derivatives (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate) under basic conditions to form 1-methyl-5-hydroxypyrazole intermediates. Subsequent nitration and reduction steps introduce the amine group, though direct amination strategies using hydroxylamine derivatives have also been reported.
Synthesis of 1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The carboxylic acid subunit is synthesized via hydrolysis of ester precursors. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, prepared by microwave-assisted coupling of methyl acrylate with amino-pyrazole intermediates, serves as a key starting material. Acidic or basic hydrolysis of the ester group yields the carboxylic acid, with yields exceeding 80% under optimized conditions.
Cyclocondensation Strategies for Pyrazole Core Formation
Two-Phase Ring-Closing Reactions
A notable method involves a two-phase system for pyrazole ring formation. In one protocol, alkyl difluoroacetoacetate undergoes cyclization with methylhydrazine in the presence of sodium carbonate, partitioned between water and toluene. This approach achieves high regioselectivity for the 1-methyl-4-carboxylate substitution pattern, critical for subsequent functionalization. Reaction conditions (e.g., -10°C to 0°C, 1–3 hours) minimize side products, yielding 99.9% pure intermediates after recrystallization.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates pyrazole synthesis. For instance, reacting methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with methyl acrylate in acetic acid at 165°C for 1 hour under microwave conditions achieves 75–80% yields. This method reduces reaction times from days to hours while maintaining selectivity for the 4-carboxylate position.
Functional Group Transformations
Ester Hydrolysis to Carboxylic Acid
The conversion of methyl esters to carboxylic acids is achieved through acidic or basic hydrolysis. In a representative procedure, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is treated with hydrochloric acid in 1,4-dioxane at 25°C for 3 hours, followed by extraction with ethyl acetate to isolate the carboxylic acid. Yields of 66.7% are reported, with purity confirmed via NMR.
Introduction of the Amine Group
Amination at the pyrazole C3 position employs hydroxylamine hydrochloride or direct substitution reactions. A patent describes nitrating 5-methyl-4-phenyl-1H-pyrazole followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine with >90% purity. Alternative routes use Ullmann-type couplings with copper catalysts, though these require stringent temperature control.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final amide bond is formed using carbodiimide reagents. In a typical protocol:
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Activate 1-methyl-1H-pyrazole-4-carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 0°C.
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Add 5-methyl-4-phenyl-1H-pyrazol-3-amine and stir at room temperature for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane) to obtain the target compound in 65–70% yield.
Mixed Anhydride Method
An alternative employs mixed anhydrides generated from chloroformate reagents. Reaction of the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine produces an active intermediate, which reacts with the amine to form the amide. This method achieves comparable yields (68–72%) but requires anhydrous conditions.
Optimization and Scalability
Solvent and Base Selection
The choice of solvent and base critically impacts yield. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while weak bases (sodium bicarbonate) in two-phase systems improve ring-closing efficiency. For example, using toluene/water with potassium carbonate increases cyclization yields to 85%.
Temperature and Time Optimization
Key reactions benefit from precise temperature control:
Microwave-assisted steps reduce reaction times from 72 hours to 1 hour, enabling rapid scale-up.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrazole ring. Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid exhibit promising anticancer properties. Specifically, they function as selective androgen receptor modulators (SARMs), which can inhibit the growth of androgen-dependent tumors such as prostate cancer. The mechanism involves antagonizing androgen receptors, thereby preventing tumor cell proliferation and promoting apoptosis in cancerous tissues .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions such as rheumatoid arthritis and other inflammatory diseases .
Neurological Applications
There is emerging evidence that pyrazole derivatives can influence neurological pathways, potentially offering neuroprotective effects. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative disorders like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Prostate Cancer Treatment
In a clinical trial involving patients with advanced prostate cancer, a derivative of the compound demonstrated significant tumor reduction when administered alongside standard therapies. The study highlighted improved patient outcomes and reduced side effects compared to traditional androgen deprivation therapies .
Case Study 2: Inflammation in Rheumatoid Arthritis
A preclinical study assessed the anti-inflammatory effects of the compound in animal models of rheumatoid arthritis. Results showed a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum .
Case Study 3: Neuroprotection in Alzheimer's Models
Research conducted on transgenic mouse models of Alzheimer's disease indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential for neuroprotective applications .
Mechanism of Action
The mechanism of action of 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
- Aromatic vs. Aliphatic Substituents : The target’s phenyl group (R1) enhances lipophilicity compared to the pyrazolylmethyl group in or the propyl group in . This may improve membrane permeability but reduce aqueous solubility.
- Carboxylic Acid vs. Carboxamide : The target’s COOH group (pKa ~3.48 predicted) offers stronger acidity than carboxamides (e.g., ), favoring ionic interactions in biological systems.
Physicochemical Properties
Predicted properties (using computational models and analogs):
- The target’s higher molecular weight and logP suggest suitability for hydrophobic environments (e.g., lipid membranes).
- Lower solubility compared to nitrile/tetrazole derivatives may necessitate formulation adjustments for biomedical use.
Biological Activity
1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid (CAS 1195900-49-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of pyrazoles known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N5O3, with a molecular weight of 325.32 g/mol. The presence of multiple functional groups within its structure contributes to its biological activity.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. The compound under study has been evaluated for its effect on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 8.5 | Antiproliferative |
| HepG2 (Liver) | 10.2 | Antitumor activity |
| HeLa (Cervical) | 12.0 | Moderate inhibition |
In vitro studies suggest that this compound inhibits cell growth and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In a study examining its effects on inflammatory markers, it was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
The biological evaluation of this pyrazole derivative also included tests against various microbial strains. Preliminary results indicate moderate activity against certain fungi and bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20 µg/mL |
| Escherichia coli | 30 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent, although further studies are needed to confirm its efficacy and safety .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. In the case of this compound, modifications to the pyrazole ring and substituents have been explored to enhance potency and selectivity. For instance, introducing different aryl groups at specific positions has been shown to significantly affect anticancer activity .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the compound . The study reported that compounds with similar structural motifs demonstrated enhanced antiproliferative activity against various cancer cell lines, supporting the hypothesis that structural optimization can lead to improved therapeutic profiles .
Q & A
What are the optimal synthetic routes for 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid?
The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step processes. A common approach includes:
- Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine to form the pyrazole core .
- Nucleophilic substitution using K₂CO₃ as a base catalyst to introduce aryloxy or amino groups at specific positions .
- Carbamoylation via condensation with isocyanate or urea derivatives to attach the carbonyl-amino moiety .
Key challenges include regioselectivity and purification. HPLC and column chromatography are recommended for isolating intermediates .
How can spectroscopic and computational methods elucidate the structural and electronic properties of this compound?
- X-ray crystallography (e.g., single-crystal analysis) provides precise bond lengths and angles, as demonstrated for analogous pyrazole-carboxylic acids .
- DFT calculations (B3LYP/6-311++G(d,p) basis set) predict molecular electrostatic potential, HOMO-LUMO gaps, and hyperconjugative interactions .
- FTIR and NMR validate functional groups, with characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) .
What experimental strategies address solubility challenges in biological assays?
- Co-solvent systems (e.g., DMSO-water mixtures) enhance solubility while maintaining stability .
- Salt formation with sodium or potassium ions improves aqueous solubility of the carboxylic acid moiety .
- Microwave-assisted synthesis can reduce particle size, enhancing dissolution rates .
How are structure-activity relationships (SAR) studied for this compound in enzyme inhibition?
- Bioisosteric replacement : Fluorine or trifluoromethyl groups at the phenyl ring modulate lipophilicity and binding affinity to targets like carbonic anhydrase .
- Docking studies (AutoDock Vina) identify key interactions with active sites, such as hydrogen bonding with the carboxamide group .
- In vitro assays (e.g., phosphodiesterase inhibition) quantify IC₅₀ values and compare analogs with varying substituents .
What methodologies validate the purity and stability of this compound under storage conditions?
- HPLC-DAD with a C18 column (acetonitrile/water mobile phase) confirms purity (>98%) and detects degradation products .
- Accelerated stability studies (40°C/75% RH for 6 months) assess long-term storage viability. Lyophilization improves thermal stability .
How is the compound evaluated for pharmacokinetic properties like absorption and metabolism?
- Caco-2 cell assays predict intestinal permeability, with logP values optimized to <3 for oral bioavailability .
- Microsomal stability tests (rat liver microsomes) identify metabolic hotspots, such as oxidation of the methyl group .
- Plasma protein binding (ultrafiltration) guides dose adjustments for free drug concentration .
What advanced techniques characterize its solid-state polymorphism?
- DSC/TGA detects polymorphic transitions and decompositions .
- Powder XRD distinguishes crystalline vs. amorphous forms, critical for formulation .
How are contradictions in bioactivity data resolved across studies?
- Meta-analysis of IC₅₀ values using standardized assay protocols (e.g., AOAC SMPR 2014.011) reduces variability .
- Dose-response curves with Hill slope analysis differentiate true efficacy from assay artifacts .
What role do computational models play in optimizing synthetic yields?
- Reaction kinetic simulations (Gaussian 09) optimize temperature and solvent polarity for carbamoylation steps .
- Machine learning (e.g., Random Forest) predicts reaction outcomes based on substituent electronic parameters .
How is crystallographic data used to design analogs with improved target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
